![molecular formula C24H18O6 B2445120 5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid CAS No. 796049-51-9](/img/structure/B2445120.png)

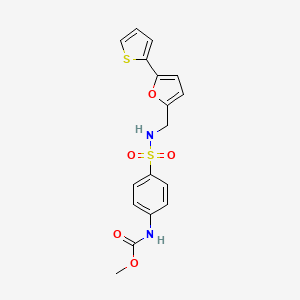

5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

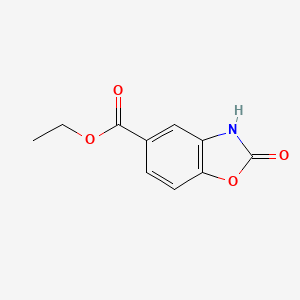

5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C24H18O6 and its molecular weight is 402.402. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBNOAYTZBUCSX-KQQUZDAGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)/C=C/C3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: X-34 exhibits high affinity for β-sheet structures, primarily found in amyloid deposits. [] It binds to these structures, including amyloid plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid, enabling their visualization via fluorescence. [] This interaction doesn't appear to directly influence the amyloid structures themselves, making X-34 a valuable tool for observation and detection rather than a therapeutic agent.

ANone: * Molecular Formula: C24H18O6 * Molecular Weight: 402.39 g/mol

A: X-34 demonstrates compatibility with both paraffin-embedded and frozen tissues, showcasing its versatility in histological applications. [] Its effectiveness in these various preparations suggests stability across different processing conditions, although specific data on its stability under diverse temperatures, pH levels, or storage conditions wasn't provided in the research.

A: The provided research focuses on X-34's application as a fluorescent marker for amyloid structures and doesn't indicate any catalytic properties or applications. [, ]

A: Yes, researchers have employed computational methods to understand the binding interactions of X-34 and its analogs. Molecular dynamics and umbrella sampling techniques were used to investigate the binding mode of a pyrene-based X-34 analogue (Py1SA) to transthyretin (TTR). [] This study revealed a preference for binding orientations where the salicylic acid group of Py1SA points into the TTR binding pocket. []

A: Studies exploring structural modifications of X-34 provide insights into its SAR. Researchers synthesized a series of X-34 analogues by replacing the central benzene unit with various heterocyclic moieties, aiming to alter its optical properties and binding affinity. [] These modifications resulted in ligands with varying affinities for Aβ1-42 and Tau fibrils. [] This suggests that the central core structure of X-34 plays a crucial role in its amyloid-binding properties.

A: While the provided research doesn't delve into specific formulation strategies for X-34, its use in histological staining suggests it can be formulated for effective delivery into tissues. [] Further research would be needed to explore its stability under various conditions and potential formulation approaches to enhance its properties for specific applications.

A: X-34 research emerged from the need for specific and sensitive tools to visualize amyloid deposits in diseases like Alzheimer's disease. A key milestone was the development and characterization of X-34 as a fluorescent derivative of Congo Red, demonstrating superior fluorescence and comparable amyloid-binding properties. [] This breakthrough enabled more detailed studies of amyloid pathology in various tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)

![1'-(2-chloro-6-fluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2445042.png)

![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2445046.png)

![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)

![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)